Synthesis and characterization of 5-(Azetidin-3-yl)pyrimidine hydrochloride
Synthesis and characterization of 5-(Azetidin-3-yl)pyrimidine hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Azetidin-3-yl)pyrimidine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Azetidin-3-yl)pyrimidine hydrochloride, a valuable heterocyclic building block for drug discovery and development. The document details a robust two-step synthetic pathway, including the rationale behind the use of protecting groups and specific reaction conditions. Furthermore, it establishes a full suite of analytical methodologies for the structural elucidation and purity assessment of the final compound, including NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography. This guide is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.
Introduction: The Significance of the Azetidinyl-Pyrimidine Scaffold
The convergence of the azetidine and pyrimidine moieties in a single molecular scaffold represents a powerful strategy in modern medicinal chemistry. The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved drugs, owing to its ability to act as a hydrogen bond donor and acceptor.[1] The azetidine ring, a strained four-membered heterocycle, serves as a versatile bioisostere for larger, more flexible groups, often improving physicochemical properties such as solubility and metabolic stability while providing novel three-dimensional exit vectors for further chemical exploration.[2][3]
5-(Azetidin-3-yl)pyrimidine hydrochloride (CAS No. 1255531-16-8) is a key intermediate that provides chemists with a synthetically accessible entry point to this privileged scaffold.[4] This guide offers an in-depth, field-proven perspective on its preparation and rigorous analytical validation, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure a successful and reproducible outcome.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 5-(Azetidin-3-yl)pyrimidine hydrochloride is most effectively approached via a two-step sequence involving a protected intermediate. The core logic rests on the necessity of masking the reactive secondary amine of the azetidine ring to prevent undesirable side reactions during the construction of the C-C bond with the pyrimidine ring.
The chosen protecting group is the tert-butyloxycarbonyl (Boc) group, which is widely employed due to its stability under a range of reaction conditions and its clean, selective removal under acidic conditions.[5][6] The overall synthetic workflow is depicted below.
Figure 1: High-level overview of the synthetic workflow.
Step 1: Synthesis of tert-butyl 3-(pyrimidin-5-yl)azetidine-1-carboxylate (Intermediate)
Principle: The key transformation is the creation of the C-C bond between the C5 position of the pyrimidine ring and the C3 position of the azetidine ring. This is typically achieved through a palladium-catalyzed cross-coupling reaction. The choice of precursors can vary (e.g., boronic esters with halides, or organozinc reagents with halides), but the fundamental principle remains the same. The use of an N-Boc protected azetidine precursor is critical to ensure the azetidine nitrogen does not interfere with the catalytic cycle or undergo undesired side reactions.
Experimental Protocol:
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Reagent Preparation: To a dry, argon-purged reaction vessel, add tert-butyl 3-((pinacolato)boranyl)azetidine-1-carboxylate, 5-bromopyrimidine, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at a temperature ranging from 80°C to 100°C. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield tert-butyl 3-(pyrimidin-5-yl)azetidine-1-carboxylate as a pure solid.
Step 2: Synthesis of 5-(Azetidin-3-yl)pyrimidine hydrochloride (Final Product)
Principle: The final step involves the removal of the N-Boc protecting group. This is an acid-labile group, and its deprotection is efficiently achieved using a strong acid.[7] The mechanism involves protonation of the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation, which subsequently eliminates as isobutylene gas. A molecule of CO₂ is also released. Using hydrochloric acid as the reagent conveniently allows for the simultaneous deprotection and formation of the desired hydrochloride salt, which often aids in purification by promoting crystallization.
Experimental Protocol:
-
Reagent Preparation: Dissolve the purified tert-butyl 3-(pyrimidin-5-yl)azetidine-1-carboxylate from the previous step in a suitable solvent such as methanol, ethyl acetate, or dichloromethane.
-
Acid Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or a concentrated aqueous solution).
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is often rapid, and the hydrochloride salt may begin to precipitate out of the solution.[8] Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. If a solid has precipitated, it can be collected by filtration.
-
Purification: The resulting solid is often of high purity. If necessary, it can be further purified by trituration with a solvent like diethyl ether or by recrystallization to afford 5-(Azetidin-3-yl)pyrimidine hydrochloride.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Figure 2: Workflow for the analytical characterization of the final product.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1255531-16-8 | [4] |
| Molecular Formula | C₇H₁₀ClN₃ | [4] |
| Molecular Weight | 171.63 g/mol | [4] |
| Appearance | Expected to be an off-white to white solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The following tables outline the expected chemical shifts for the target compound dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2 | Singlet | 1H | Pyrimidine C2-H | Deshielded proton between two nitrogen atoms.[9] |
| ~9.0 | Singlet | 2H | Pyrimidine C4-H, C6-H | Aromatic protons on the pyrimidine ring.[9] |
| ~4.3 - 4.5 | Multiplet | 4H | Azetidine CH₂ (C2, C4) | Protons adjacent to the protonated nitrogen atom in the strained ring.[10][11] |
| ~4.0 - 4.2 | Multiplet | 1H | Azetidine CH (C3) | Methine proton at the point of substitution. |
| (Varies) | Broad Singlet | 2H | NH₂⁺ | Exchangeable protons of the ammonium salt. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | Pyrimidine C2 | Carbon atom situated between two electronegative nitrogen atoms.[9] |
| ~158 | Pyrimidine C4, C6 | Aromatic carbons adjacent to nitrogen atoms.[9] |
| ~125 | Pyrimidine C5 | Quaternary carbon attached to the azetidine ring. |
| ~50 | Azetidine C2, C4 | Carbons adjacent to the nitrogen atom in the four-membered ring.[11] |
| ~30 | Azetidine C3 | Methine carbon at the junction with the pyrimidine ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive ion mode, the analysis is performed on the free base form of the molecule (C₇H₉N₃, MW = 135.17).
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 136.09
-
Rationale: The observed mass corresponds to the protonated molecule, confirming the molecular weight of the parent compound. Further fragmentation analysis can provide additional structural information.[12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final product. A reversed-phase method is typically employed.[14][15]
Table 3: Typical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | e.g., 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or 25°C |
A successful synthesis should yield a single major peak with a purity level of ≥95% by area percentage.
Safety and Handling
5-(Azetidin-3-yl)pyrimidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.[4]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This guide has detailed a reliable and well-rationalized approach to the synthesis and characterization of 5-(Azetidin-3-yl)pyrimidine hydrochloride. By employing a robust N-Boc protection strategy followed by a straightforward acidic deprotection, this valuable building block can be prepared in high purity. The comprehensive suite of analytical techniques described herein provides a validated framework for quality control, ensuring the material is suitable for its intended use in discovery and development programs. The principles and protocols outlined serve as a practical resource for chemists working to access this important chemical scaffold.
References
-
Wessjohann, L. A., et al. (2007). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Available at: [Link]
-
De La Torre, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]
-
Karos, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available at: [Link]
-
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available at: [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
-
Shikhaliev, K. S., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
Excelra. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available at: [Link]
-
de Esch, I. J. P., et al. (2018). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Godhani, D. R., et al. (2023). Design, synthesis, characterization and biological evaluation of some azetidinone derivatives containing pyrimidine moiety. Available at: [Link]
-
Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Kerekes, A. D., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. PubMed. Available at: [Link]
-
ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]
-
El-Emary, T. I. (2007). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules. Available at: [Link]
-
ATB. 1-(3-Nitro-2-pyridinyl)-3-azetidinecarboxylicacid. Available at: [Link]
-
Saied, S. M., et al. (2012). Synthesis of Pyrimidines Fused with Azaheterocyclic Five and Six Membered Rings. Iraqi Academic Scientific Journals. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]
-
Viciosa, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Available at: [Link]
-
Supporting Information. 3. Available at: [Link]
-
CSIR-NIScPR. The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.”. Indian Journal of Chemistry (IJC). Available at: [Link]
-
Al-Soud, Y. A., et al. (2004). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI. Available at: [Link]
-
Wang, Y., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]
Sources
- 1. Buy N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine | 2548989-29-1 [smolecule.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 1255531-16-8|5-(Azetidin-3-yl)pyrimidine hydrochloride|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. article.sapub.org [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
